molecular formula C8H6ClN3 B1369861 4-Chloroquinazolin-6-amine CAS No. 208533-37-3

4-Chloroquinazolin-6-amine

Cat. No.: B1369861
CAS No.: 208533-37-3
M. Wt: 179.6 g/mol
InChI Key: SDVFALBSKMDWGJ-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-6-amine is a chemical compound belonging to the quinazoline family, characterized by a quinazoline ring substituted with a chlorine atom at the 4-position and an amino group at the 6-position.

Safety and Hazards

The safety information available indicates that 4-Chloroquinazolin-6-amine should be handled with caution . It is recommended to keep the compound in a dark place, sealed in dry conditions at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" .

Biochemical Analysis

Biochemical Properties

4-Chloroquinazolin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as α-glucosidase, where it exhibits inhibitory activity . This interaction is crucial as α-glucosidase is involved in the breakdown of carbohydrates, and its inhibition can have therapeutic implications for conditions like diabetes. Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the proliferation of cancer cells, making it a potential candidate for anti-cancer therapies . It also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular function. For example, the binding of this compound to α-glucosidase results in the inhibition of carbohydrate breakdown, which can affect glucose levels in the body . Additionally, its interaction with proteins involved in cell signaling pathways can lead to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can degrade over time . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as the inhibition of enzyme activity and modulation of cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to changes in metabolite levels and overall metabolic activity within cells . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-6-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of 2-chloro-3-nitrobenzoic acid, which undergoes reduction and cyclization to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed reactions to enhance yield and efficiency. For instance, copper-catalyzed amination reactions under microwave irradiation have been reported to be effective . These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroquinazolin-6-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific research fields .

Properties

IUPAC Name

4-chloroquinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFALBSKMDWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593005
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208533-37-3
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 3.25 g of 4-chloro-6-nitroquinazoline, 10.8 g of sodium hydrosulfite, and 0.3 g of the phase transfer catalyst (C8H17)3NCH3)3NCH3+Cl−in 97 ml of tetrahydrofuran and 32 ml of water was stirred rapidly for 2 hours. The mixture was diluted with ether and the organic layer was separated. The organic solution was washed with brine and then dried over magnesium sulfate. The solution was passed through a small column of silica gel. The solvent was removed at 30° C. at reduced pressure giving 6amino-4-chloroquinazoline which is used in the next step without additional purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
phase
Quantity
0.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
(C8H17)3NCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
97 mL
Type
solvent
Reaction Step Five
Name
Quantity
32 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture consisting of 3.25 g of 4-chloro-6-nitroquinazoline, 10.8 g of sodium hydrosulfite, and 0.3 g of the phase transfer catalyst (C8H17)3NCH3+Cl− in 97 mL of tetrahydrofuran and 32 mL of water was stirred rapidly for 2 hours. The mixture was diluted with ether and the organic layer was separated. The organic solution was washed with brine and then dried over magnesium sulfate. The solution was passed through a small column of silica gel. The solvent was removed at 30° C. at reduced pressure giving 6-amino-4-chloroquinazoline which is used in the next step without additional purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
phase
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
97 mL
Type
solvent
Reaction Step Four
Name
Quantity
32 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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